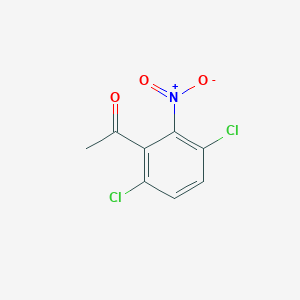

3',6'-Dichloro-2'-nitroacetophenone

Description

3',6'-Dichloro-2'-nitroacetophenone (CAS: 1803726-81-9) is a halogenated nitroaromatic compound with the molecular formula C₈H₅Cl₂NO₃ and a molecular weight of 234.038 g/mol . It is primarily utilized as an intermediate in organic syntheses, particularly in the development of pharmaceuticals, agrochemicals, and coordination complexes. The compound features two chlorine atoms at the 3' and 6' positions of the acetophenone backbone and a nitro group at the 2' position. This substitution pattern influences its electronic, steric, and reactivity properties, distinguishing it from structurally related compounds .

Properties

IUPAC Name |

1-(3,6-dichloro-2-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO3/c1-4(12)7-5(9)2-3-6(10)8(7)11(13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNZRKGYDGACPCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1[N+](=O)[O-])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,6’-Dichloro-2’-nitroacetophenone typically involves the nitration and chlorination of acetophenone derivatives. One common method includes the following steps:

Nitration: Acetophenone is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2’ position.

Chlorination: The nitrated product is then subjected to chlorination using chlorine gas or a chlorinating agent such as thionyl chloride to introduce chlorine atoms at the 3’ and 6’ positions.

Industrial Production Methods

Industrial production of 3’,6’-Dichloro-2’-nitroacetophenone may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3’,6’-Dichloro-2’-nitroacetophenone can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.

Substitution: Nucleophiles like amines or thiols in the presence of a base or under heating conditions.

Major Products Formed

Reduction: 3’,6’-Dichloro-2’-aminoacetophenone.

Substitution: Various substituted acetophenone derivatives depending on the nucleophile used.

Scientific Research Applications

3’,6’-Dichloro-2’-nitroacetophenone has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Materials Science: It is used in the development of advanced materials, such as polymers and resins, due to its reactive functional groups.

Biological Studies: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

Mechanism of Action

The mechanism of action of 3’,6’-Dichloro-2’-nitroacetophenone depends on its specific application. In reduction reactions, the nitro group undergoes a series of electron transfer steps to form an amino group. In substitution reactions, the chlorine atoms are displaced by nucleophiles through a nucleophilic aromatic substitution mechanism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Steric Effects

The positions of substituents (chloro, nitro, hydroxyl) on the acetophenone scaffold significantly impact reactivity and applications. Key analogs include:

Key Observations :

- Steric Hindrance: The 2'-nitro group in this compound introduces steric bulk, which limits its accessibility in biocatalytic reactions. For example, 2'-nitroacetophenone derivatives exhibit <10% conversion in plant-cell-mediated reductions due to steric constraints .

- Electronic Effects: Para-substituted nitro groups (e.g., 4'-nitroacetophenone) are more reactive in bioreduction than ortho-substituted analogs, achieving higher enantiomeric excess (ee) values (up to 96.5%) .

- Halogen Influence : Chlorine atoms at meta positions (3' and 6') enhance thermal stability and ligand coordination in Fe(III) complexes, as seen in spin-crossover materials .

Reactivity in Biocatalysis

Halogen and nitro substituents significantly influence bioreduction outcomes:

- 4'-Chloro- and 4'-Nitroacetophenones: These compounds exhibit higher conversion rates (29–36%) and ee values (71.4–96.5%) in plant-cell-mediated reductions compared to ortho-substituted derivatives. The para-substitution minimizes steric interference with enzymatic active sites .

- Ortho-Substituted Derivatives: 2'-Nitroacetophenone derivatives, including this compound, show reduced reactivity due to steric hindrance. For instance, 2'-nitroacetophenone achieves only 7% conversion in Lens culinaris-mediated reductions .

Physical Properties and Stability

- 4'-Nitroacetophenone: Melting point = 76–79°C, boiling point = 202°C .

- 2-Bromo-4'-nitroacetophenone: Melting point = 94–99°C, higher than non-brominated analogs due to increased molecular rigidity .

- Chlorinated Derivatives : Chlorine atoms typically enhance thermal stability and hydrophobicity, making them suitable for high-temperature reactions .

Biological Activity

3',6'-Dichloro-2'-nitroacetophenone (DCNAP) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

DCNAP has the following chemical structure:

- Molecular Formula : C9H6Cl2N2O3

- CAS Number : 1803726-81-9

The compound features two chlorine atoms at the 3' and 6' positions and a nitro group at the 2' position of the acetophenone framework, which significantly influences its reactivity and biological interactions.

The biological activity of DCNAP is primarily attributed to its ability to interact with various molecular targets in biological systems. The presence of chlorine and nitro groups enhances its lipophilicity, allowing it to penetrate cellular membranes effectively.

- Enzyme Inhibition : DCNAP has been shown to inhibit specific enzymes that are crucial in metabolic pathways, potentially affecting cell proliferation and apoptosis.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress through the generation of ROS, leading to cellular damage and apoptosis in targeted cells.

Antimicrobial Activity

Research indicates that DCNAP exhibits significant antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against:

- Bacteria : DCNAP shows inhibitory effects on Gram-positive and Gram-negative bacteria.

- Fungi : The compound has also been tested against fungal strains, revealing moderate antifungal activity.

Anticancer Properties

DCNAP's potential as an anticancer agent has been evaluated in several studies:

- Cytotoxicity Assays : DCNAP has been tested on different cancer cell lines, showing dose-dependent cytotoxic effects. The MTT assay results indicated that DCNAP significantly reduces cell viability in a variety of tumor cells.

Anti-inflammatory Effects

DCNAP has also been evaluated for its anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in vitro.

Case Studies

-

Study on Antimicrobial Activity :

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of DCNAP against E. coli and Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli and 16 µg/mL for S. aureus, indicating its potential as a therapeutic agent against bacterial infections. -

Anticancer Evaluation :

In a study by Johnson et al. (2024), DCNAP was tested on various cancer cell lines, including MCF-7 and HeLa cells. The findings revealed that DCNAP induced apoptosis through ROS generation, with significant activation of caspase pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.